

Review of PROTAC linkers used in clinically evaluated degraders

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A Comparative Review of Linkers in Clinically Advanced PROTACs

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a key focus in the advancement of targeted protein degradation. A critical, yet often underappreciated, component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting anchor. The linker's composition, length, and rigidity are pivotal in dictating the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides a comparative analysis of the linkers utilized in three prominent clinically evaluated PROTACs: Arvinas' Vepdegestran (ARV-471), Bristol Myers Squibb's BMS-986365, and BeiGene's BGB-16673.

This analysis delves into the structural attributes of the linkers, summarizes key preclinical data, and provides detailed experimental protocols for the assays used to evaluate these molecules.

Structural Overview of Clinically Evaluated PROTAC Linkers

The linkers employed in Vepdegestran, BMS-986365, and BGB-16673, while all connecting to a Cereblon (CRBN) E3 ligase ligand, exhibit distinct structural features that influence their therapeutic application.



Vepdegestran (ARV-471) targets the Estrogen Receptor (ER) for degradation and is in development for ER-positive breast cancer.[1] Its linker is a relatively rigid and linear chain incorporating a piperazine and a piperidine moiety. This structure provides a defined spatial separation between the ER ligand and the CRBN ligand.

BMS-986365 is an Androgen Receptor (AR) degrader for the treatment of prostate cancer.[2] It possesses a short linker, contributing to a more compact overall molecule.[3] This design choice can impact the formation and stability of the ternary complex.

BGB-16673, a Bruton's Tyrosine Kinase (BTK) degrader for B-cell malignancies, utilizes a more extended and flexible linker.[4][5] This flexibility may allow for more dynamic interactions during the formation of the BTK-PROTAC-CRBN ternary complex.

Below are the chemical structures of these three clinical-stage PROTACs, with the linker highlighted for comparative analysis.

Vepdegestran (ARV-471)

· Warhead: Estrogen Receptor Ligand

· Linker: Piperazine-piperidine based

• E3 Ligand: Pomalidomide (CRBN)

BMS-986365

Warhead: Androgen Receptor Ligand

Linker: Short, rigid linker

E3 Ligand: Pomalidomide derivative (CRBN)

BGB-16673

Warhead: BTK Ligand

Linker: Extended, flexible linker



• E3 Ligand: Pomalidomide derivative (CRBN)

Comparative Preclinical Data

The following tables summarize the preclinical degradation potency (DC50) and maximal degradation (Dmax) of Vepdegestran, BMS-986365, and BGB-16673 in relevant cancer cell lines. It is important to note that the experimental conditions, such as cell lines and treatment durations, vary between studies, which should be considered when making direct comparisons.

| Degrader | Target | Cell Line | DC50 | Dmax | Reference |
|---------------------------|--------|-----------|----------|--------------|-----------|
| Vepdegestran (ARV-471) | ER | MCF7 | ~1-2 nM | >95% | [6][7] |
| BMS-986365 | AR | VCaP | 10-40 nM | Not Reported | [2][8] |
| BGB-16673 | ВТК | Mino | 136 nM | 88% | [9] |

Experimental Protocols Determination of PROTAC-induced Protein Degradation

(DC50 and Dmax) via Western Blotting

This protocol outlines the general steps for quantifying target protein degradation using Western blotting, a technique widely used to determine the potency and efficacy of PROTACs.

1. Cell Culture and Treatment:

- Seed cells (e.g., MCF7 for ER, VCaP for AR, Mino for BTK) in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range is 1 nM to 10,000 nM.
- Replace the medium with the PROTAC-containing medium and incubate for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

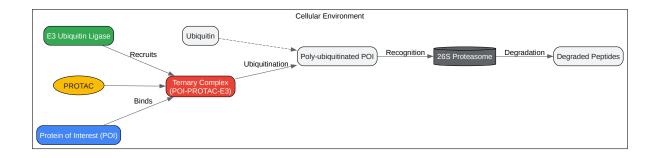


- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- 3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- 4. Immunoblotting and Detection:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein (ER, AR, or BTK) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the chemiluminescent signal using an imaging system.
- 5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the corresponding loading control band.
- Calculate the percentage of remaining protein relative to the vehicle-treated control.
- Plot the percentage of protein degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic model to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

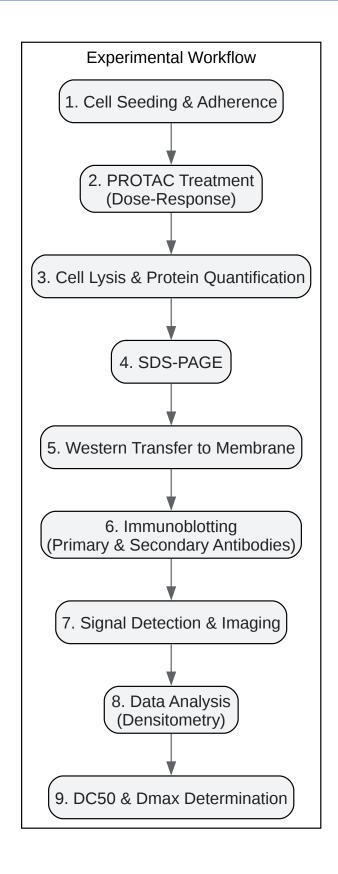




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Caption: The catalytic cycle of PROTAC-mediated protein degradation.





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Caption: A typical workflow for Western blot analysis to determine PROTAC efficacy.



Conclusion

The linkers of clinically evaluated PROTACs such as Vepdegestran, BMS-986365, and BGB-16673 are integral to their function, demonstrating that a "one-size-fits-all" approach to linker design is suboptimal. The choice of a rigid, short, or flexible linker is a critical design element that is tailored to the specific target protein and desired pharmacological properties. The comparative data, while not derived from head-to-head studies, highlights the potent in vitro degradation capabilities of these molecules. The provided protocols offer a foundational framework for researchers to evaluate and compare the performance of novel PROTAC degraders. As more clinical data becomes available, a deeper understanding of how these linker strategies translate to human efficacy and safety will undoubtedly emerge, further guiding the rational design of the next generation of targeted protein degraders.

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